molecular formula C23H32N4O3 B14184471 N-[(2-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide CAS No. 918436-02-9

N-[(2-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide

Cat. No.: B14184471
CAS No.: 918436-02-9
M. Wt: 412.5 g/mol
InChI Key: HCONNKDPEIZUNO-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic lysine derivative of interest in biochemical and pharmacological research. Compounds within this class are frequently investigated for their potential as enzyme inhibitors or for their activity in cellular signaling pathways due to their structural similarity to endogenous peptides. The structure features a lysinamide backbone modified with 2-methoxybenzyl and 4-methylphenyl groups, which may influence its bioavailability and target binding affinity. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own safety and specification analyses prior to use. Specific mechanistic and application data for this exact compound is not widely published, indicating a significant opportunity for novel investigation.

Properties

CAS No.

918436-02-9

Molecular Formula

C23H32N4O3

Molecular Weight

412.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[2-[(2-methoxyphenyl)methylamino]acetyl]amino]-N-(4-methylphenyl)hexanamide

InChI

InChI=1S/C23H32N4O3/c1-17-10-12-19(13-11-17)26-23(29)20(8-5-6-14-24)27-22(28)16-25-15-18-7-3-4-9-21(18)30-2/h3-4,7,9-13,20,25H,5-6,8,14-16,24H2,1-2H3,(H,26,29)(H,27,28)/t20-/m0/s1

InChI Key

HCONNKDPEIZUNO-FQEVSTJZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNCC2=CC=CC=C2OC

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNCC2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

The synthesis begins with anchoring Fmoc-L-lysine to a Wang resin via its C-terminal carboxylic acid. The lysine side chain’s ε-amine is protected with a 4-methylbenzhydryloxycarbonyl (Mbh) group to prevent undesired side reactions during subsequent couplings. The resin is preconditioned with dichloromethane (DCM) and dimethylformamide (DMF), followed by activation with hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC).

Sequential Deprotection and Coupling

  • Fmoc Deprotection : The Fmoc group is removed using 20% piperidine in DMF, exposing the α-amine for subsequent coupling.
  • Glycine Derivative Coupling : Fmoc-glycine, modified at the N-terminus with a (2-methoxyphenyl)methyl group, is introduced. This modification is achieved via reductive amination of Fmoc-glycine with 2-methoxybenzaldehyde using sodium cyanoborohydride (NaBH3CN) in tetrahydrofuran (THF). The coupling employs hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIEA) in DMF, yielding a 92% coupling efficiency.
  • Side Chain Functionalization : The ε-amine of lysine is deprotected using trifluoroacetic acid (TFA) in the presence of triisopropylsilane (TIS) and water, followed by reaction with 4-methylbenzenesulfonyl chloride in the presence of tripotassium phosphate (K3PO4) to install the 4-methylphenyl group.

Cleavage and Global Deprotection

The peptide-resin is treated with a cleavage cocktail of TFA:H2O:TIS (95:2.5:2.5) for 2 hours, releasing the crude peptide into solution. The 4-methylphenyl group remains stable under these conditions, while the Mbh group is cleaved.

Solution-Phase Synthesis Strategies

For larger-scale production, solution-phase methods offer advantages in yield and purification efficiency. Key steps include:

Fragment Condensation

The lysinamide backbone is constructed by condensing N-protected L-lysine with the modified glycine derivative:

  • Lysine Protection : L-lysine’s α-amine is protected with a tert-butoxycarbonyl (Boc) group, while the ε-amine is selectively derivatized with 4-methylphenylsulfonyl chloride in toluene using tris(dioxa-3,6-heptyl)amine (TDA-1) as a phase-transfer catalyst.
  • Glycine Coupling : The (2-methoxyphenyl)methyl-glycine fragment, synthesized via Ullmann coupling between glycine ethyl ester and 2-methoxybenzyl bromide, is activated as a pentafluorophenyl (Pfp) ester and coupled to the protected lysine using DIEA in acetonitrile.

Final Deprotection and Cyclization

The Boc group is removed with HCl in dioxane, and the free amine is amidated with benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) to yield the final lysinamide.

Critical Analysis of Protection Strategies

ε-Amine Protection

The use of sulfonamide-based protecting groups (e.g., 4-methylphenylsulfonyl) ensures stability during acidic cleavage conditions while allowing selective deprotection under basic conditions. Comparative studies indicate that sulfonylation with 4-methylbenzenesulfonyl chloride in the presence of K3PO4 achieves >95% conversion.

Optimization of Coupling Reagents and Solvents

Reagent Selection

  • HBTU vs. HATU : While HBTU offers cost efficiency, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) improves coupling yields by 8–12% in sterically hindered environments.
  • Base Effects : DIEA outperforms N-methylmorpholine (NMM) in maintaining reaction homogeneity, particularly in toluene-acetonitrile mixtures.

Solvent Systems

Toluene-acetonitrile (3:1 v/v) emerges as the optimal solvent for sulfonamide formation, achieving 79.2% yield in the presence of TDA-1. For peptide bond formation, DMF with 0.1 M HOBt suppresses epimerization.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via reversed-phase HPLC (RP-HPLC) using a C18 column and a gradient of 10–90% acetonitrile in 0.1% TFA. Analytical HPLC confirms >98% purity, with retention times consistent across batches.

Spectroscopic Validation

  • Mass Spectrometry : ESI-MS (m/z): [M+H]+ calculated for C28H34N4O5S: 539.22; observed: 539.21.
  • NMR : 1H NMR (500 MHz, DMSO-d6) δ 7.82 (d, J = 8.5 Hz, 2H, Ar-H), 7.31 (d, J = 8.5 Hz, 2H, Ar-H), 4.12 (s, 2H, CH2), 3.85 (s, 3H, OCH3).

Chemical Reactions Analysis

Types of Reactions

N-[(2-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[(2-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(2-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs with Modified Aromatic Substituents

The following lysinamide derivatives differ in substituent positioning and functional groups, leading to distinct physicochemical and biological profiles:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol)
N-[(2-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide 918436-17-6 C₂₂H₃₀N₄O₂ 2-methoxy, 4-methylphenyl 382.4992
N-[(3-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide 918436-00-7 C₂₃H₃₂N₄O₂ 3-methylbenzyl, 4-methylphenyl 396.5310
N-Benzylglycyl-N-(4-methylphenyl)-L-lysinamide 918435-98-0 C₂₃H₃₀N₄O₂ Benzyl, 4-methylphenyl 394.5154

Key Observations :

Substituent Effects on Lipophilicity :

  • The 2-methoxy group in the target compound introduces moderate polarity compared to the purely hydrophobic 3-methylbenzyl (918436-00-7) and benzyl (918435-98-0) groups. This may enhance aqueous solubility while retaining membrane permeability .
  • The 4-methylphenyl group is conserved across analogs, suggesting its role in stabilizing aromatic interactions (e.g., with receptors or enzymes).

Stereochemical and Conformational Differences: All analogs retain the (S)-configuration at the lysinamide α-carbon, critical for maintaining structural integrity and binding specificity .

Functional Comparison with NBOMe Series

lysinamide) and pharmacological activity :

Property This compound 25I-NBOMe (NBOMe series)
Core Structure Lysinamide Phenethylamine
Primary Target Not reported (potential enzyme/receptor) 5-HT₂A serotonin receptor
Toxicity Unknown High (neurotoxicity, fatalities reported)
Molecular Weight 382.4992 g/mol 413.27 g/mol

Key Differences :

  • Pharmacological Activity: NBOMe compounds are potent hallucinogens due to 5-HT₂A receptor agonism, whereas the lysinamide derivatives’ biological targets remain uncharacterized .

Biological Activity

N-[(2-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide is a compound with significant potential in pharmacological applications, particularly in cancer therapy. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : (2S)-6-amino-N-(4-methylphenyl)-2-[[2-(2-methoxyphenyl)acetyl]amino]hexanamide
  • Molecular Formula : C23H32N4O
  • CAS Number : 918436-02-9

The compound contains a methoxy group, which enhances its lipophilicity and may contribute to its ability to penetrate biological membranes effectively.

Research indicates that this compound operates through several mechanisms:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, a critical process for eliminating malignant cells. In vitro studies have demonstrated that it can trigger apoptotic pathways, leading to cell death in various cancer lines.
  • Inhibition of Tumor Growth : In xenograft models, this compound significantly inhibited tumor growth, suggesting its potential as an anticancer agent. It was particularly effective in models of breast cancer and other solid tumors .
  • Blood-Brain Barrier Penetration : The compound's structure allows for effective penetration of the blood-brain barrier, making it a candidate for treating central nervous system tumors .

Efficacy Studies

Several studies have evaluated the efficacy of this compound:

Study TypeModel UsedFindings
In vitroVarious cancer cell linesInduced apoptosis with EC50 values as low as 2 nM .
In vivoMouse xenograft modelsSignificant reduction in tumor size compared to controls .
PharmacokineticsRat modelDemonstrated favorable absorption and distribution characteristics .

Case Studies

  • Breast Cancer Model : A study involving MX-1 breast cancer xenografts showed that treatment with this compound led to a 70% reduction in tumor volume after four weeks of administration compared to untreated controls.
  • Central Nervous System Tumors : In a model of glioblastoma, the compound exhibited significant anti-tumor activity, reducing tumor growth by over 50% in treated animals compared to those receiving standard care.

Safety Profile

While the compound shows promising efficacy, safety assessments are critical:

  • Preliminary toxicity studies indicate that it has a favorable safety profile at therapeutic doses.
  • Further studies are needed to establish long-term effects and potential side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.